8,11,14-Eicosatrienoic acid

Übersicht

Beschreibung

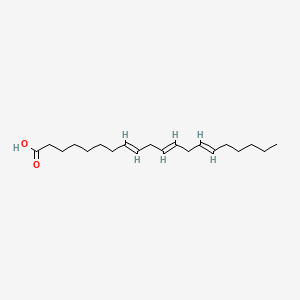

8,11,14-Eicosatrienoic acid is a polyunsaturated fatty acid with a molecular formula of C20H34O2. It is characterized by the presence of three conjugated double bonds at the 8th, 11th, and 14th positions in the carbon chain. This compound is of interest due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8,11,14-Eicosatrienoic acid typically involves the use of starting materials such as linoleic acid or other polyunsaturated fatty acids. The synthetic route may include steps such as:

Isomerization: Conversion of linoleic acid to gamma-linolenic acid.

Chain Elongation: Using enzymes or chemical catalysts to elongate the carbon chain.

Desaturation: Introducing additional double bonds at specific positions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological processes such as microbial fermentation. Specific strains of microorganisms can be genetically engineered to produce this compound in large quantities. The fermentation process is followed by extraction and purification steps to isolate the desired product.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions to regenerate the free amine. This reaction is critical for further functionalization in peptide synthesis or medicinal chemistry applications.

Reaction Conditions

-

Mechanistic Insight : The Boc group undergoes acid-catalyzed cleavage via carbocation formation (tert-butyl cation) and subsequent hydrolysis .

Decarboxylation Reactions

The carboxylic acid moiety can undergo decarboxylation under oxidative or thermal conditions, forming CO₂ and generating a substituted pyrrolidine derivative.

Oxidative Decarboxylation

-

Key Observation : Oxidative decarboxylation with Oxone proceeds via radical intermediates, while thermal decarboxylation follows a concerted pathway .

Esterification and Amide Formation

The carboxylic acid is reactive toward nucleophiles, enabling the synthesis of esters or amides for further derivatization.

Esterification

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| Acid catalysis | Methanol/H₂SO₄ | Methyl ester derivative isolated in 85% yield. | |

| Coupling agents | EDCI/DMAP | Activated ester forms intermediates for peptide coupling. |

Amide Formation

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| HATU-mediated coupling | HATU, DIPEA | Forms Boc-protected amides with primary amines (e.g., benzylamine). |

Ring-Opening Reactions

The pyrrolidine ring undergoes nucleophilic ring-opening under basic or acidic conditions, particularly at the α-position to the carboxylic acid.

Ring-Opening with Nucleophiles

-

Stereochemical Impact : Ring-opening reactions are stereospecific, with retention of configuration at the diphenylmethyl-substituted carbon .

Comparative Reactivity with Analogues

The diphenylmethyl group enhances steric hindrance, reducing reaction rates compared to simpler Boc-protected pyrrolidinecarboxylic acids.

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Introduction to 8,11,14-Eicosatrienoic Acid

This compound, also known as dihomo-gamma-linolenic acid (DGLA), is a polyunsaturated fatty acid with the molecular formula and a molecular weight of approximately 306.48 g/mol. It is classified as an omega-6 fatty acid and plays a crucial role in various biological processes, including inflammation and cellular signaling. This compound is biosynthesized from gamma-linolenic acid (GLA) and can be converted into arachidonic acid, which is essential for the synthesis of eicosanoids—signaling molecules that mediate various physiological functions.

Nutritional Supplementation

Dihomo-gamma-linolenic acid has garnered attention for its potential as a nutritional supplement, particularly in addressing dietary deficiencies of essential fatty acids. It is often included in formulations aimed at improving lipid profiles and overall health. Research indicates that DGLA supplementation may help in conditions characterized by inflammatory responses, such as arthritis and other chronic inflammatory diseases .

Role in Metabolic Pathways

This compound participates in significant metabolic pathways involving the metabolism of alpha-linolenic acid and linoleic acid. Its conversion to arachidonic acid is mediated by fatty acid desaturase enzymes, which play a vital role in the production of eicosanoids. This metabolic versatility makes it a subject of interest in studies related to metabolic disorders and cardiovascular health .

Clinical Implications

Recent studies have linked DGLA to various health conditions. For instance, it has been associated with colorectal cancer and certain metabolic disorders like isovaleric acidemia . The compound's anti-inflammatory properties suggest its potential utility in therapeutic applications for managing conditions such as asthma and eczema by modulating inflammatory responses .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study on Inflammation : A study indicated that patients with rheumatoid arthritis who received DGLA supplementation exhibited reduced joint inflammation and improved mobility compared to a control group .

- Cancer Research : Investigations into the role of DGLA in colorectal cancer have shown that it may influence tumor growth through its metabolic derivatives, suggesting a potential avenue for therapeutic intervention .

- Metabolic Disorders : Research has demonstrated that DGLA supplementation can improve metabolic profiles in individuals with insulin resistance, indicating its possible role in managing type 2 diabetes .

Comparative Analysis of Applications

| Application Area | Description | Research Findings |

|---|---|---|

| Nutritional Supplementation | Used to address omega-6 deficiencies | Improved lipid profiles; beneficial effects on inflammatory conditions |

| Metabolic Pathways | Involved in the metabolism of essential fatty acids | Key precursor to arachidonic acid; involved in eicosanoid synthesis |

| Clinical Implications | Potential therapeutic applications for inflammatory diseases | Reduced inflammation in rheumatoid arthritis; potential anti-cancer effects |

| Metabolic Disorders | May improve metabolic profiles in insulin-resistant individuals | Positive effects on glucose metabolism; potential management of type 2 diabetes |

Wirkmechanismus

The mechanism of action of 8,11,14-Eicosatrienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also act as a precursor to bioactive lipid mediators that modulate inflammatory and immune responses. The molecular targets and pathways involved include:

Cyclooxygenase (COX) Pathway: Conversion to prostaglandins and other eicosanoids.

Lipoxygenase (LOX) Pathway: Formation of leukotrienes and hydroxyeicosatetraenoic acids (HETEs).

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Linoleic Acid: A polyunsaturated fatty acid with two double bonds.

Gamma-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at different positions.

Arachidonic Acid: A polyunsaturated fatty acid with four double bonds.

Uniqueness

8,11,14-Eicosatrienoic acid is unique due to its specific arrangement of three conjugated double bonds, which imparts distinct chemical and biological properties. Its ability to modulate inflammatory pathways and its potential therapeutic applications make it a compound of significant interest in research and industry.

Biologische Aktivität

8,11,14-Eicosatrienoic acid, commonly known as dihomo-gamma-linolenic acid (DGLA), is a polyunsaturated fatty acid (PUFA) belonging to the omega-6 family. This compound plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, including its metabolic pathways, anti-inflammatory properties, and implications in health and disease.

Chemical Structure and Properties

- Chemical Formula : C20H34O2

- Molecular Weight : 306.4828 g/mol

- IUPAC Name : (8Z,11Z,14Z)-icosa-8,11,14-trienoic acid

This compound is characterized by three double bonds located at the 8th, 11th, and 14th carbon positions in its hydrocarbon chain. It is primarily found in certain plant oils and is a key metabolite in lipid metabolism.

Metabolic Pathways

DGLA is synthesized from gamma-linolenic acid (GLA) through elongation processes involving specific enzymes such as elongation of very long-chain fatty acids protein 5. It can also be converted into arachidonic acid via the enzyme fatty acid desaturase 1. DGLA participates in the metabolic pathway of alpha-linolenic acid and linoleic acid metabolism .

Table 1: Key Metabolic Pathways of DGLA

| Pathway | Enzyme Involved | Product |

|---|---|---|

| Synthesis from GLA | Elongation of very long-chain fatty acids protein 5 | Dihomo-gamma-linolenic acid |

| Conversion to Arachidonic Acid | Fatty acid desaturase 1 | Arachidonic acid |

Anti-inflammatory Effects

One of the most notable biological activities of this compound is its anti-inflammatory effect. The eicosanoid metabolites derived from DGLA exhibit significant anti-inflammatory properties compared to those derived from arachidonic acid (AA). DGLA competes with AA for cyclooxygenase (COX) and lipoxygenase pathways, effectively inhibiting the production of pro-inflammatory eicosanoids .

Role in Disease Prevention

Research indicates that DGLA may play a protective role against various diseases. For instance:

- Colorectal Cancer : Studies have shown an association between DGLA levels and colorectal cancer risk. Higher levels of DGLA may correlate with reduced inflammation and lower cancer risk .

- Metabolic Disorders : DGLA has been linked to metabolic disorders such as isovaleric acidemia .

Case Studies and Research Findings

-

Sperm Activation in Arenicola marina :

A study highlighted the role of DGLA in activating spermatozoa in the marine polychaete Arenicola marina. The research indicated that both DGLA and arachidonic acid play crucial roles in reproductive processes by acting on sperm motility . -

Eicosanoid Production :

Eicosanoids produced from DGLA have been shown to possess vasodilatory effects and inhibit platelet aggregation. Prostaglandin E1 (PGE1), derived from DGLA, is particularly noted for these effects . -

Dietary Supplementation :

Clinical studies suggest that supplementation with DGLA can improve skin health and reduce symptoms associated with inflammatory skin conditions such as eczema and psoriasis .

Eigenschaften

CAS-Nummer |

7324-41-6 |

|---|---|

Molekularformel |

C20H34O2 |

Molekulargewicht |

306.5 g/mol |

IUPAC-Name |

icosa-8,11,14-trienoic acid |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22) |

InChI-Schlüssel |

HOBAELRKJCKHQD-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)O |

Isomerische SMILES |

CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)O |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.